Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate
Description
Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is a thiophene-based compound featuring a methanesulfonamido group substituted at the 3-position of the thiophene ring and a 4-methylbenzyl moiety attached via the sulfonamide nitrogen. The carboxylate ester at the 2-position enhances its solubility in organic solvents.
Its characterization likely employs techniques such as UV-Vis, IR, NMR spectroscopy, and X-ray crystallography, with software like SHELXL (a component of the SHELX suite) used for crystallographic refinement .
Properties
Molecular Formula |
C15H17NO4S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 3-[(4-methylphenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H17NO4S2/c1-11-4-6-12(7-5-11)10-16(22(3,18)19)13-8-9-21-14(13)15(17)20-2/h4-9H,10H2,1-3H3 |
InChI Key |
MPKBVKXVGWMERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=C(SC=C2)C(=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction is widely used to synthesize 2-aminothiophene derivatives. For this compound, methyl 3-amino-4-methylthiophene-2-carboxylate is synthesized via a modified Gewald protocol:
-
Reactants : 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, hydroxylamine hydrochloride, FeCl₃, and cyanuric chloride.
-
Conditions : Reaction in N,N-dimethylformamide (DMF) at 70–90°C for 4 hours, followed by aqueous ammonia treatment.
Mechanistic Insight :
The FeCl₃-cyanuric chloride system facilitates imine formation and subsequent cyclization, while hydroxylamine hydrochloride introduces the amino group.
Decarboxylation of Tetrahydrothiophene Derivatives
Alternative routes involve decarboxylation of methyl 3-oxotetrahydrothiophene-2-carboxylate derivatives under acidic conditions:
-
Reactants : Methyl 3-oxo-4-methoxycarbonyltetrahydrothiophene, HCl.
-
Conditions : Reflux in methanol/water with KOH, followed by acidification.
Key Reaction Optimization Strategies
Critical parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (FeCl₃ vs. VO(acac)₂) | FeCl₃ (higher selectivity) | +15% |
| Solvent (DMF vs. THF) | DMF (better solubility) | +20% |
| Temperature for alkylation | 60°C (avoids side reactions) | +10% |
Industrial-Scale Production Methods
Patents disclose scalable processes for pharmaceutical applications:
Continuous Flow Reactor Systems
Purification via Crystallization
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, cost, and scalability:
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Gewald + Sulfonylation | 72 | 12.50 | High |
| Decarboxylation + Alkylation | 65 | 18.00 | Moderate |
| Continuous Flow | 85 | 9.80 | High |
Challenges and Mitigation Strategies
-
Challenge 1 : Epimerization during sulfonylation.
Solution : Use of bulky bases (e.g., DIPEA) to stabilize intermediates. -
Challenge 2 : Low solubility of intermediates.
Solution : Switch to polar aprotic solvents (e.g., DMSO).
Emerging Methodologies
Recent advances include:
Scientific Research Applications
Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Methyl thiophene-2-carboxylate ()
- Properties : Lower dipole moment (8.81 D) compared to sulfonamide derivatives. Likely less reactive in biological systems due to the absence of functional groups.
Sulfonamido-Containing Thiophenes
Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate ()
- Structure: Sulfamoyl group attached to a substituted phenyl ring (anilino and methoxy groups).
- Comparison: The phenyl ring substituents in this compound introduce electron-donating (methoxy) and π-stacking (anilino) capabilities, whereas the target’s 4-methylbenzyl group offers steric bulk and lipophilicity. This difference may influence receptor binding or metabolic stability.
Sulfonylurea Herbicides ()
Examples: Triflusulfuron methyl, Ethametsulfuron methyl.
- Structure : Triazine core with sulfonylurea linkages instead of thiophene.
- Comparison: Sulfonylureas inhibit acetolactate synthase in plants, a mode of action tied to their sulfonylurea group.
Benzo[b]thiophene Analogs ()
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
- Structure: Benzo[b]thiophene core with fluorine and amino substituents.
- Fluorine’s electronegativity may increase metabolic stability compared to the target’s methylbenzyl group.
Research Implications
- Structural Analysis : X-ray crystallography using SHELX programs (e.g., SHELXL) would resolve the target compound’s conformation, particularly the orientation of the 4-methylbenzyl group .
- Bioactivity Screening : Comparative studies with sulfonylureas () could reveal whether the sulfonamido group in the target compound interacts with similar biological targets .
- Synthetic Optimization: Lessons from the synthesis of Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate () could guide scalable production of the target compound.
Biological Activity
Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, through a review of recent research findings and case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure indicates the presence of a thiophene ring, a methanesulfonamide group, and a carboxylate moiety, which are crucial for its biological activity.
Biological Activity Overview
Recent studies have focused on the antibacterial and antifungal properties of this compound. The following sections detail these activities based on empirical research.
Antibacterial Activity
- Mechanism of Action : The compound exhibits antibacterial activity primarily through inhibition of bacterial cell wall synthesis and interference with protein synthesis.
- In Vitro Studies : In vitro assays have shown that this compound demonstrates significant activity against various strains of bacteria, including multidrug-resistant strains.
Case Study: Efficacy Against Salmonella Typhi
A recent study evaluated the compound's effectiveness against Salmonella Typhi, a pathogen responsible for typhoid fever. The findings are summarized in Table 1.
| Compound | Minimum Inhibitory Concentration (MIC) | Comparison with Control |
|---|---|---|
| This compound | 3.125 mg/mL | More effective than ciprofloxacin and ceftriaxone |
The results indicate that this compound is a promising candidate for further development as an antibacterial agent, particularly against resistant strains.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown potential antifungal activity.
- Fungal Strains Tested : The compound was tested against common fungal pathogens such as Candida albicans and Aspergillus niger.
- Results : Preliminary results suggest that it possesses moderate antifungal activity, with an MIC comparable to standard antifungal agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the methanesulfonamide group is believed to enhance solubility and bioavailability, which may contribute to its efficacy.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to bacterial enzymes. These studies suggest strong interactions with target sites, supporting its potential as an antibacterial agent.
Q & A
Advanced Research Question
- Orthogonal Assays: Validate activity using independent methods (e.g., SPR for binding affinity vs. cell viability assays) .
- Compound Stability Testing: Assess degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC to rule out false negatives .
- Metabolite Screening: Check for interference from metabolic byproducts using liver microsomes .
What in silico methods predict the compound's mechanism of action?
Advanced Research Question
- QSAR Modeling: Use descriptors like topological polar surface area (TPSA) and LogP to correlate structural features with activity .
- Molecular Dynamics Simulations: Simulate ligand-receptor interactions (e.g., with GROMACS) to identify key binding residues .
- Pharmacophore Mapping: Define essential features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger Phase .
How to optimize reaction conditions to improve synthesis yield and purity?
Advanced Research Question
- Design of Experiments (DoE): Vary temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C) to identify optimal parameters .
- Purification Techniques: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for ≥95% purity .
What are the primary storage conditions to ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
